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Compound of Interest

3-(3,5-dimethyl-1H-pyrazol-4-
Compound Name:
yl)propan-1-amine

cat. No.: B1293073

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 936940-75-9 is 3-(3,5-Dimethyl-1H-pyrazol-4-
yl)propan-1-amine. This molecule belongs to the pyrazole class of heterocyclic compounds,
which are known for their diverse biological activities and are significant scaffolds in medicinal
chemistry. This technical guide provides a comprehensive overview of the characterization and
structure elucidation of this specific pyrazole derivative, including its physicochemical
properties, proposed synthetic route, and spectral analysis. While specific experimental data for
this exact compound is not widely published, this guide compiles information from closely
related analogs and established chemical principles to provide a robust profile.

Physicochemical Properties

A summary of the key physicochemical properties for 3-(3,5-Dimethyl-1H-pyrazol-4-
yl)propan-1-amine is presented in Table 1.
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Property Value Source
CAS Number 936940-75-9

Molecular Formula CsHisNs3

Molecular Weight 153.22 g/mol

Appearance Solid (predicted)

SMILES CC1=C(CCCN)C(C)=NN1

INChl=1S/C8H15N3/c1-6-8(4-
InChl 3-5-9)7(2)11-10-6/h3-5,9H2,1-
2H3,(H,10,11)

Synthesis and Purification

A plausible synthetic route for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine can be
conceptualized starting from the readily available 3,5-dimethylpyrazole. The synthesis would
likely involve a three-step process as outlined below.

Proposed Synthetic Pathway

A potential synthetic workflow is illustrated in the following diagram.

3-(35-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

o Reagents: 3,5-dimethylpyrazole, phosphoryl chloride (POCIs), and N,N-dimethylformamide
(DMF).
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e Procedure: To a cooled solution of DMF, POCIs is added dropwise with stirring to form the
Vilsmeier reagent. 3,5-dimethylpyrazole is then added, and the reaction mixture is heated.
After completion, the reaction is quenched with ice-water and neutralized to precipitate the
product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Knoevenagel Condensation

o Reagents: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, malononitrile, and a basic catalyst
(e.g., piperidine or triethylamine).

o Procedure: The aldehyde and malononitrile are dissolved in a suitable solvent (e.g., ethanol
or toluene), and a catalytic amount of the base is added. The mixture is refluxed until the
reaction is complete (monitored by TLC). The product, 3-(3,5-Dimethyl-1H-pyrazol-4-
yl)acrylonitrile, is isolated upon cooling and crystallization or by chromatographic purification.

Step 3: Reduction of the Nitrile and Alkene

o Reagents: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile and a reducing agent such as lithium
aluminum hydride (LiAlH4) in an anhydrous solvent like THF or catalytic hydrogenation (e.g.,
H2/Pd-C).

e Procedure (with LiAlH4): The nitrile is added to a suspension of LiAlHa4 in dry THF under an
inert atmosphere. The reaction is stirred at room temperature or gently heated. After the
reaction is complete, it is carefully quenched with water and a sodium hydroxide solution.
The resulting solid is filtered off, and the organic solvent is evaporated to yield the final

product.

Purification

The final product, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine, can be purified by
column chromatography on silica gel using a gradient of dichloromethane/methanol or by
recrystallization from a suitable solvent system.

Structure Elucidation

The structure of the target compound can be unequivocally confirmed through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and
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Mass Spectrometry (MS).

NMR Spectroscopy

H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the different protons in the molecule. The predicted chemical shifts are summarized in Table

2.
Predicted Chemical o .
Protons . Multiplicity Integration
Shift (6, ppm)
Pyrazole-NH ~10-12 brs 1H
-CH:- (attached to
~2.4 t 2H
pyrazole)
-CH2- (central) ~1.7 m 2H
-CH:- (attached to
~2.7 t 2H
NH2)
Pyrazole-CHs ~2.1 S 6H
-NH:z ~1.5-3.0 (variable) brs 2H

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon

framework of the molecule. The expected chemical shifts are presented in Table 3.

Carbon Predicted Chemical Shift (6, ppm)
Pyrazole C3, C5 ~145

Pyrazole C4 ~110

-CH:- (attached to pyrazole) ~20

-CHz2- (central) ~30

-CH:- (attached to NH2) ~42

Pyrazole-CHs ~11
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Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected
molecular ion peak and major fragmentation patterns are detailed in Table 4.

lon m/z (expected) Description
[M]*+ 153 Molecular ion
[M-NHs]* 136 Loss of ammonia

Cleavage of the propylamino
[M-CsH7N]* 96 . g. Propy
side chain

[CaHsN2]* 81 Pyrazole ring fragment

The fragmentation pattern would likely involve cleavage of the propyl side chain, with the base
peak potentially corresponding to the stable pyrazole fragment.

Biological Activity and Mechanism of Action

While specific biological studies on 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine are not
extensively documented, the pyrazole scaffold is a well-established pharmacophore present in
numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a
wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer
properties[1][2][3].

The presence of the basic amino group in the side chain of the target molecule suggests it
could act as a ligand for various biological targets, such as receptors or enzymes. Further
research would be necessary to elucidate its specific biological activities and mechanism of
action. A potential workflow for investigating its biological profile is presented below.
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Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a detailed characterization and structural elucidation of CAS
936940-75-9, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine. While specific experimental
data is limited in the public domain, the information presented, based on analogous structures
and established chemical principles, offers a comprehensive profile for this compound. The
proposed synthetic route and predicted spectral data provide a solid foundation for its synthesis
and identification. The known biological significance of the pyrazole scaffold suggests that this
compound could be a valuable candidate for further investigation in drug discovery and
development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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